![molecular formula C13H13IN2O B3060659 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 61938-70-3](/img/structure/B3060659.png)
2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Descripción general
Descripción
2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes an azepine ring fused to a quinazoline core, with an iodine atom at the 2-position. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Mecanismo De Acción
Target of Action
The primary target of 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .
Mode of Action
The compound interacts with the HCV NS5B polymerase, inhibiting its activity . This interaction disrupts the replication of the HCV RNA genome, thereby inhibiting the propagation of the virus .
Biochemical Pathways
The inhibition of the HCV NS5B polymerase affects the HCV RNA replication pathway . By blocking this enzyme, the compound prevents the synthesis of new viral RNA strands, disrupting the viral life cycle and preventing the infection from spreading .
Pharmacokinetics
The compound’s effectiveness against hcv suggests that it has sufficient bioavailability to reach its target in vivo .
Result of Action
The result of the compound’s action is the inhibition of HCV replication , which can potentially lead to the clearance of the virus from the body . This makes it a promising candidate for the development of new antiviral therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Fusion with Quinazoline Core: The azepine ring is then fused with a quinazoline core through a condensation reaction, often involving reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepine ring, to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and cyclized products, each with potential unique biological activities.
Aplicaciones Científicas De Investigación
2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Preliminary studies suggest that it may possess anticancer properties, making it a subject of interest in oncology research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles: These compounds share a similar azepine ring structure but differ in the fused heterocyclic core.
4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles: These compounds have a diazepine ring instead of an azepine ring.
1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles: These compounds feature an oxazepine ring, providing different chemical properties.
Uniqueness
2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine substitution can enhance its potential as a pharmacological agent, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
2-iodo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGFCONBBCVBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)I)C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403984 | |
| Record name | 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-70-3 | |
| Record name | 7,8,9,10-Tetrahydro-2-iodoazepino[2,1-b]quinazolin-12(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61938-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


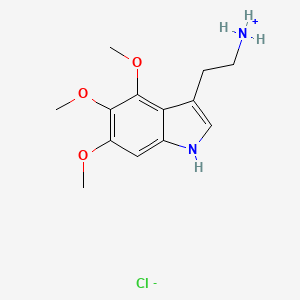
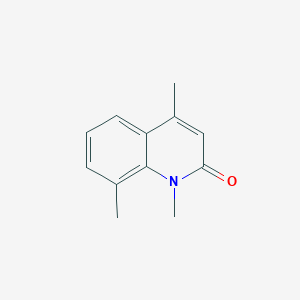
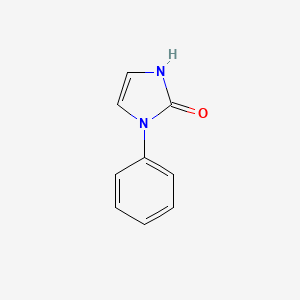
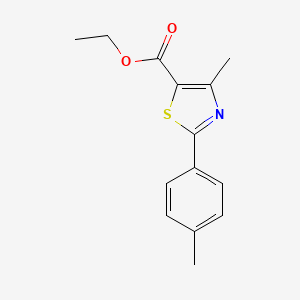
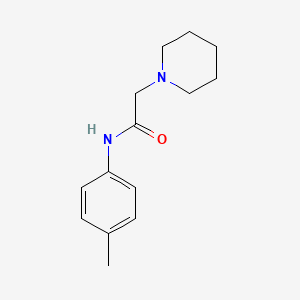

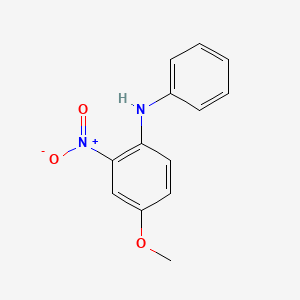
![6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one](/img/structure/B3060590.png)
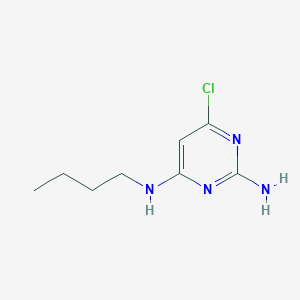
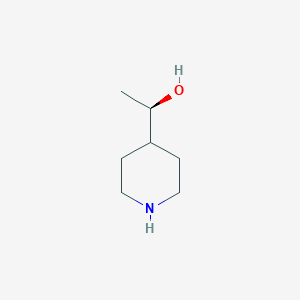
![2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060595.png)



